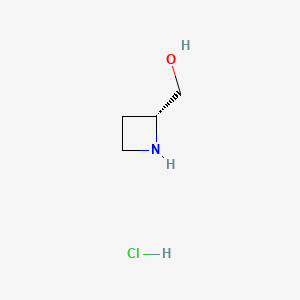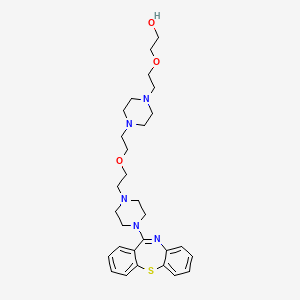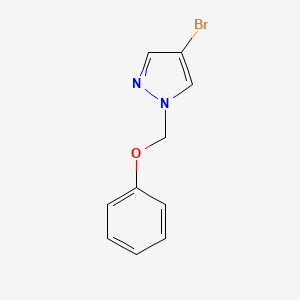
4-Bromo-1-(phenoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(phenoxymethyl)-1H-pyrazole, commonly referred to as 4-BPMP, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains at least one atom of each of the three elements carbon, nitrogen, and oxygen, and it is a pyrazole, a five-membered ring structure with two nitrogen atoms. 4-BPMP is a useful compound due to its ability to bind to a range of molecules, including proteins, and it has been used to study the structure and function of proteins and other molecules.
Wissenschaftliche Forschungsanwendungen
4-BPMP has been used in a variety of scientific research applications, including structural biology, biochemistry, and drug discovery. It has been used to study the structure and function of proteins, and to identify potential targets for drug development. 4-BPMP has also been used to study the structure of other molecules, such as carbohydrates, lipids, and nucleic acids. In addition, it has been used to study the binding of small molecules to proteins, and to study the interactions between different proteins.
Wirkmechanismus
4-BPMP binds to proteins via hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It binds to the hydrophobic regions of the protein and forms a covalent bond with the active site of the protein. This covalent bond is then stabilized by hydrogen bonding and electrostatic interactions between the 4-BPMP and the protein.
Biochemical and Physiological Effects
The binding of 4-BPMP to proteins can have a variety of biochemical and physiological effects. For example, it can affect the structure and function of proteins, and it can affect the activity of enzymes. In addition, it can affect the signaling pathways of cells, and it can alter the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-BPMP in laboratory experiments has several advantages. It is a relatively inexpensive compound and it is easy to synthesize. In addition, it is a relatively non-toxic compound and it has a high binding affinity for proteins. However, it is not as versatile as other compounds, and it is not as selective as some other compounds.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-BPMP in scientific research. For example, it could be used to study the structure and function of proteins in more detail, and it could be used to identify new drug targets. In addition, it could be used to study the binding of small molecules to proteins, and it could be used to study the interactions between different proteins. Furthermore, it could be used to study the biochemical and physiological effects of small molecules on proteins, and it could be used to study the signaling pathways of cells. Finally, it could be used to study the expression of genes, and it could be used to study the structure and function of carbohydrates, lipids, and nucleic acids.
Synthesemethoden
4-BPMP can be synthesized by two methods: the direct synthesis of the pyrazole ring, or the synthesis of the phenoxymethyl group followed by the addition of the pyrazole ring. In the direct synthesis of the pyrazole ring, an aldehyde, an amine, and a bromine compound are reacted together in an aqueous solution to form the pyrazole ring. In the second method, the phenoxymethyl group is synthesized by reacting a bromoalkane with an aldehyde in the presence of a base. This group is then added to the pyrazole ring to form 4-BPMP.
Eigenschaften
IUPAC Name |
4-bromo-1-(phenoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-6-12-13(7-9)8-14-10-4-2-1-3-5-10/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDBBWNHJSBYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(phenoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

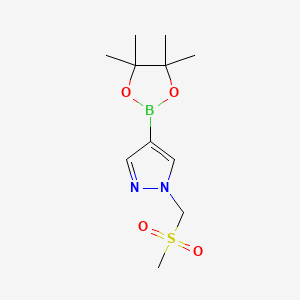
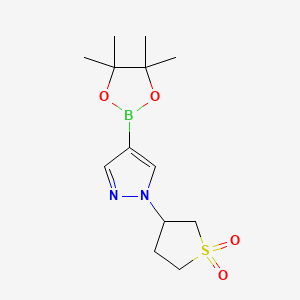


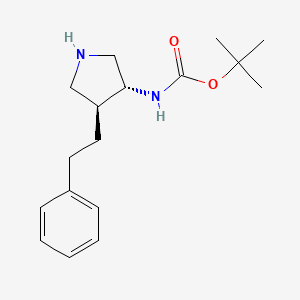




![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)
